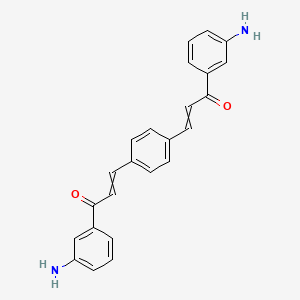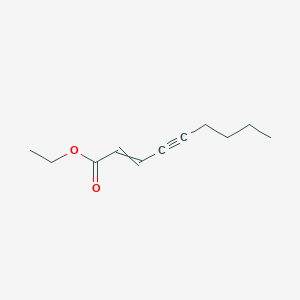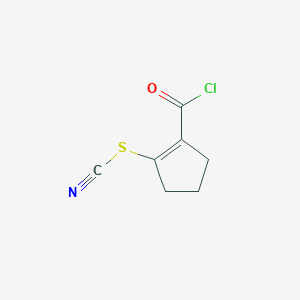
2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate is an organic compound that features both a chlorocarbonyl group and a thiocyanate group attached to a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate typically involves the reaction of cyclopent-1-en-1-yl derivatives with chlorocarbonyl and thiocyanate reagents. One common method involves the use of thionyl chloride (SOCl2) and thiocyanic acid (HSCN) under controlled conditions to introduce the chlorocarbonyl and thiocyanate groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction: The thiocyanate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Electrophiles: Halogens and other electrophilic reagents can be used in addition reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and other oxidizing agents can be used to oxidize the thiocyanate group.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as amides, esters, or thiocyanates can be formed.
Addition Products: Halogenated cyclopentene derivatives are common products of addition reactions.
Oxidation Products: Oxidized thiocyanate derivatives can be formed under oxidative conditions.
Aplicaciones Científicas De Investigación
2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(Chlorocarbonyl)cyclopent-1-en-1-yl thiocyanate exerts its effects involves interactions with nucleophiles and electrophiles. The chlorocarbonyl group can react with nucleophiles to form various derivatives, while the thiocyanate group can participate in redox reactions. These interactions can affect molecular targets and pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentenone: Contains a cyclopentene ring with a ketone group.
Cyclopent-1-en-1-yl acetic acid: Features a cyclopentene ring with an acetic acid group.
Cyclopent-1-en-1-yl thiocyanate: Similar structure but lacks the chlorocarbonyl group.
Propiedades
Número CAS |
65200-30-8 |
|---|---|
Fórmula molecular |
C7H6ClNOS |
Peso molecular |
187.65 g/mol |
Nombre IUPAC |
(2-carbonochloridoylcyclopenten-1-yl) thiocyanate |
InChI |
InChI=1S/C7H6ClNOS/c8-7(10)5-2-1-3-6(5)11-4-9/h1-3H2 |
Clave InChI |
YWFTZFWSXKDTMF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C1)SC#N)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene](/img/structure/B14481863.png)
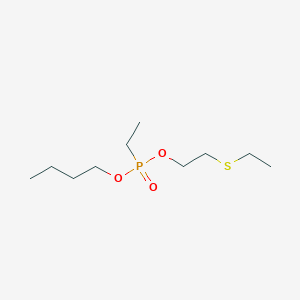
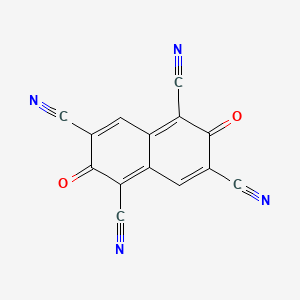
![4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B14481882.png)
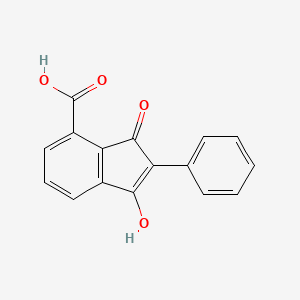
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene](/img/structure/B14481892.png)
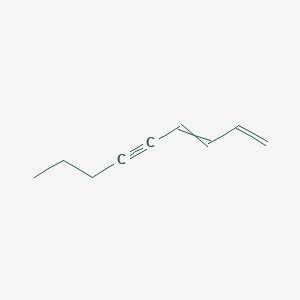

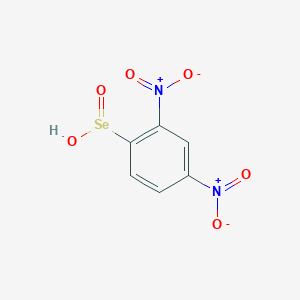
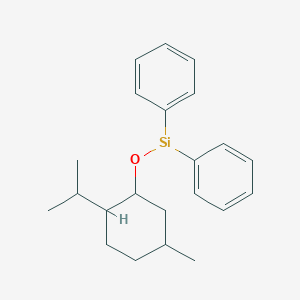
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)

